

An In-depth Technical Guide to 4-Chloro-2-methylphenol-d4

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Compound of Interest

Compound Name: 4-Chloro-2-methylphenol-d4

Cat. No.: B12395112

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Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-methylphenol-d4**, a deuterated analog of 4-chloro-2-methylphenol. It is primarily utilized as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide details its chemical and physical properties, provides insights into its synthesis, and outlines its principal applications in analytical chemistry. Experimental protocols for its use as an internal standard are also discussed, along with relevant spectral data for its non-deuterated counterpart, which serves as a crucial analytical reference.

Introduction

4-Chloro-2-methylphenol-d4 is a stable isotope-labeled compound where four hydrogen atoms on the phenyl ring and the hydroxyl group have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its natural counterpart, 4-chloro-2-methylphenol, while maintaining nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for quantitative analysis, as it co-elutes with the analyte of interest but can be distinguished by its mass in a mass spectrometer. The use of deuterated internal standards is a widely accepted practice to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.

Chemical and Physical Properties

The chemical and physical properties of **4-Chloro-2-methylphenol-d4** are closely related to its non-deuterated form, 4-Chloro-2-methylphenol. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-Chloro-2-methylphenol-d4	-
Synonyms	4-Chloro-o-cresol-d4, 5-Chloro-2-hydroxytoluene-d4	[1]
CAS Number	1219804-06-4	[2]
Molecular Formula	C ₇ H ₇ D ₄ ClO	[2]
Molecular Weight	146.61 g/mol	[2]
Purity	99.62%	[1]
Appearance	Solid	-
Storage	4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

Properties of Unlabeled 4-Chloro-2-methylphenol (for comparison):

Property	Value	Reference
CAS Number	1570-64-5	
Molecular Formula	C ₇ H ₇ ClO	
Molecular Weight	142.58 g/mol	
Melting Point	43-46 °C	
Boiling Point	220-225 °C	
Appearance	Crystals	

Synthesis of Deuterated Phenols

While a specific synthesis protocol for **4-Chloro-2-methylphenol-d4** is not readily available in the public domain, the general synthesis of deuterated phenols can be achieved through hydrogen-deuterium (H-D) exchange reactions. A common and straightforward method is acid-catalyzed H-D exchange.

General Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange

This protocol describes a general method for the deuteration of phenols using a polymer-supported acid catalyst, such as Amberlyst-15.

Materials:

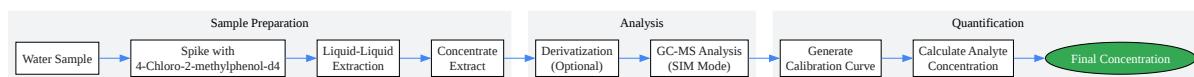
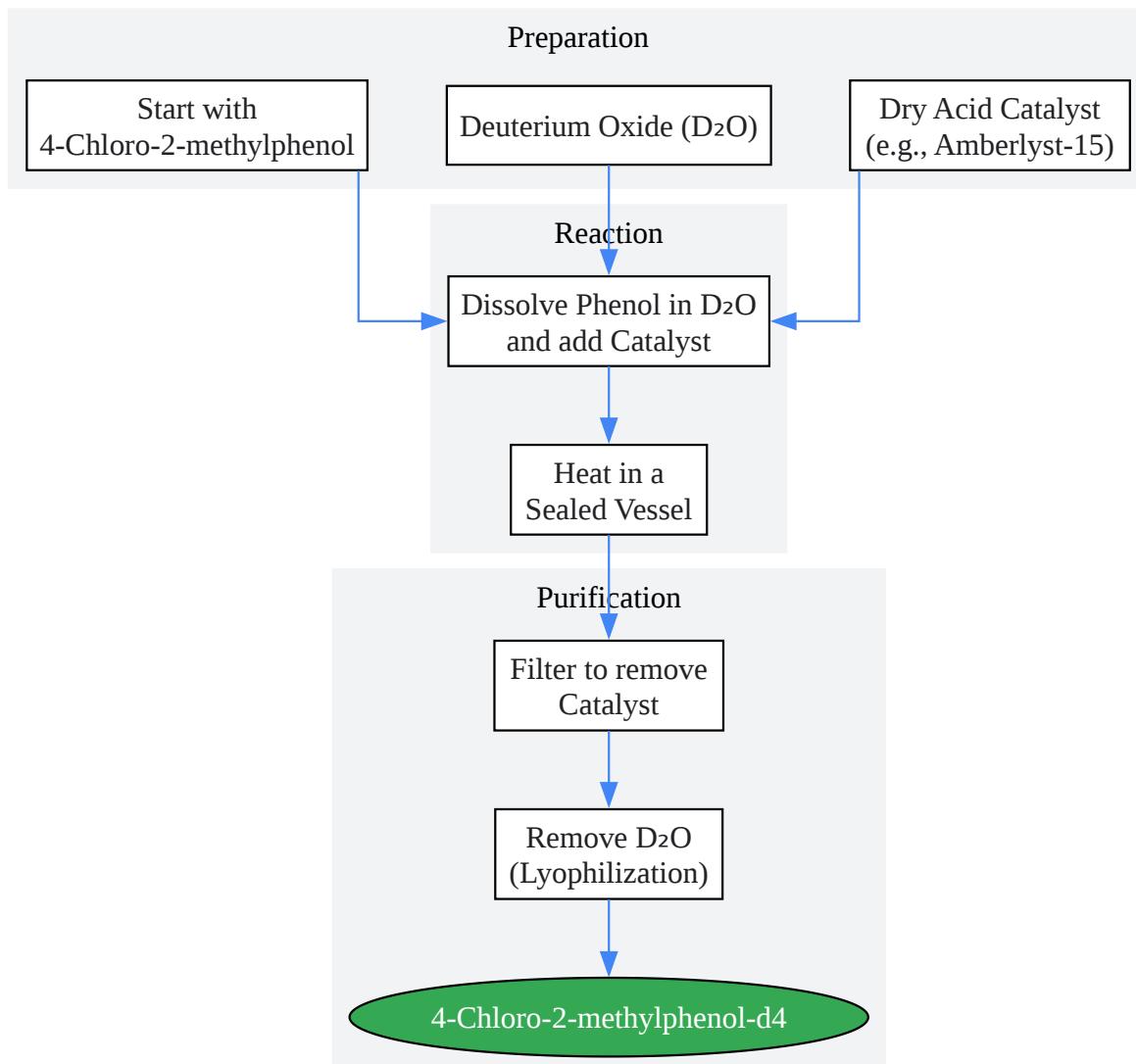
- Phenolic compound (e.g., 4-Chloro-2-methylphenol)
- Deuterium oxide (D_2O)
- Amberlyst-15 resin (or other suitable acid catalyst)
- Sealable reaction vessel
- Solvent for purification (e.g., methanol)

Procedure:

- Catalyst Preparation: Dry the Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.
- Reaction Setup: In a sealable reaction vessel, dissolve the phenolic compound in deuterium oxide (D_2O).
- Catalysis: Add the dried Amberlyst-15 resin to the solution.
- Reaction: Seal the vessel and heat the mixture. The reaction time and temperature will depend on the specific phenolic compound and desired level of deuteration.

- **Work-up and Purification:** After cooling to room temperature, filter the reaction mixture to remove the resin. The resin can be washed with a suitable solvent (e.g., methanol) to recover any adsorbed product. The filtrate, containing the deuterated phenolic compound, can be lyophilized to remove the D₂O. Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis:



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